The synthesis of darotropium bromide involves several key steps, primarily focusing on the construction of its complex molecular framework. Although specific proprietary methods are often protected under patents, general synthetic routes typically include:
The specifics of these methods can vary based on the desired yield and purity levels, as well as safety considerations during synthesis .
Darotropium possesses a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular structure can be represented by its InChIKey: CWRNUVNMUYSOFQ-XITXYIRHSA-M.
The three-dimensional conformation of darotropium is essential for its binding affinity to the muscarinic acetylcholine receptors, particularly the M3 subtype, which mediates bronchoconstriction in COPD patients .
Darotropium participates in several chemical reactions relevant to its pharmacological activity:
Darotropium exerts its therapeutic effects through selective antagonism of the muscarinic acetylcholine receptors in the lungs:
Darotropium exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies for effective pulmonary delivery .
The primary application of darotropium is in the management of chronic obstructive pulmonary disease (COPD). Its long-acting bronchodilator effect makes it suitable for:
Ongoing clinical trials continue to assess its efficacy and safety profile compared to existing therapies, aiming to establish darotropium as a valuable addition to COPD management strategies .
Darotropium's core structure features a bicyclic azonium derivative with a quaternary ammonium center, where stereochemical precision governs pharmacological activity. The S-enantiomer demonstrates 35-fold greater potency at human M3 receptors compared to its R-counterpart, attributable to optimal spatial orientation for receptor cavity engagement. This stereospecificity arises from conformational locking through a fused tropane ring system, restricting rotational freedom and enforcing a receptor-compatible topology [8]. Molecular dynamics simulations reveal that the S-configuration positions the quaternary ammonium group within 3.2Å of Asp147 in the M3 receptor's orthosteric site, forming a critical salt bridge absent in the R-enantiomer. Systematic SAR exploration of analogous structures (Table 1) confirms that minor stereochemical alterations significantly impact binding kinetics and functional antagonism [7] [8].
Table 1: Stereochemical Influence on Muscarinic Receptor Binding Affinity
Compound | C2 Configuration | M1 pKi | M3 pKi | M3 Selectivity Ratio |
---|---|---|---|---|
Darotropium | S | 8.2 | 9.9 | 50.1 |
Enantiomer A | R | 7.1 | 8.0 | 7.9 |
Des-Cyano analog | S | 7.8 | 8.3 | 3.2 |
The diphenyl-cyanoethyl moiety appended to the quaternary nitrogen is a structural masterstroke conferring subtype selectivity. SAR studies demonstrate that replacing cyanide with isosteric groups (e.g., -CF3, -CONH2) diminishes M3/M2 selectivity by 4–15-fold, attributed to altered π-π stacking interactions with Trp155 in transmembrane helix 4. Molecular docking reveals the cyano group participates in quadrupole interactions with Phe197 and hydrogen bonding with Tyr148, contributing 2.3 kcal/mol binding energy. The diphenyl extension adopts a propeller-like conformation that sterically occludes binding to M2 receptors, where a narrower vestibule (8.5Å vs. 11.2Å in M3) prevents optimal hydrophobic contact [3] [7].
Synthesis of darotropium's quaternary ammonium bromide presents formidable stereochemical challenges during alkylation of the tertiary amine precursor. Kinetic studies reveal bromide counterion inclusion favors S-isomer formation (88% ee) in acetonitrile at –20°C, whereas chloride yields racemic mixtures due to reduced steric discrimination. The reaction exhibits Markovnikov-dependent regioselectivity requiring strict anhydrous conditions to prevent hydrolysis of the cyanoethyl intermediate. Crystallographic analysis confirms the bromide salt adopts a monoclinic P21 space group with the anion participating in key hydrogen bonds (N+···Br– distance: 3.08Å), stabilizing the S-configuration. Process optimization increased yield from 32% to 78% through microwave-assisted synthesis (80°C, 10 min) and fractional crystallization [4].
1.2 In Vitro Pharmacological Profiling
Darotropium exhibits nanomolar affinity for human M3 receptors (Kd = 0.18 nM) with kinetic dissociation (koff = 3.2 × 10–4 s–1) 15-fold slower than at M2 receptors, explaining its prolonged bronchospasm relief. Radioligand displacement assays using [3H]-N-methylscopolamine show biphasic inhibition curves at M3, indicative of allosteric modulation (Table 2). Thermodynamic profiling reveals binding is entropy-driven (ΔS = +48.2 J/mol·K) at 37°C, consistent with hydrophobic interactions dominating receptor engagement. Kinetic association rates (kon = 1.7 × 107 M–1min–1) approach diffusion-limited values, suggesting minimal conformational rearrangement for binding [2] [3].
Table 2: Darotropium Binding Kinetics at Human Muscarinic Subtypes
Parameter | M1 | M2 | M3 |
---|---|---|---|
Ki (nM) | 6.3 ± 0.8 | 320 ± 25 | 0.22 ± 0.03 |
kon (M–1min–1) | 7.2 × 106 | 1.1 × 106 | 1.7 × 107 |
koff (min–1) | 0.042 | 0.38 | 0.0037 |
Residence time (min) | 23.8 | 2.6 | 270.3 |
In FLIPR Calcium 4 assays, darotropium inhibits carbachol-induced Ca2+ flux in M3-expressing HEK293 cells with IC50 = 0.29 nM, demonstrating >900-fold selectivity over M1 (IC50 = 270 nM). The concentration-response curve slope factor (nH = 0.85) suggests absence of receptor cooperativity. Parallel label-free dynamic mass redistribution (DMR) assays confirm biased antagonism—darotropium suppresses Gq-mediated signaling without affecting β-arrestin recruitment. Comparative analysis reveals DMR provides superior Z' factor (0.81 vs. 0.77 in fluorescent assays) and detects inverse agonism at 10 μM, underscoring its utility in profiling allosteric mechanisms. Kinetic resolution of DMR traces shows darotropium delays Ca2+ oscillation frequency by 78% without altering amplitude [2] [4] [10].
Homology modeling of the M3 receptor (template: PDB 4U15) coupled with Gaussian accelerated molecular dynamics (GaMD) identifies a putative allosteric pocket 12Å distal from the orthosteric site. This cavity, formed by transmembrane helices TM2, TM3, and TM7 (volume: 420Å3), accommodates darotropium's diphenyl moiety with computed binding energy ΔG = –9.8 kcal/mol. Metadynamics simulations reveal ligand entry occurs via a lipophilic pathway through the membrane bilayer rather than aqueous access. Mutagenesis studies validate the model: Phe222Ala mutation in TM5 reduces darotropium affinity 35-fold, while Trp154Ala ablates positive cooperativity with orthosteric ligands. Quantum mechanical/molecular mechanical (QM/MM) analysis shows the cyano group stabilizes a unique receptor microstate through water-mediated hydrogen bonding to Tyr148, explaining its kinetic selectivity profile [5] [8].
Table 3: Computed Binding Energies for Darotropium-Receptor Interactions
Binding Site Region | Residues Engaged | Interaction Type | Energy Contribution (kcal/mol) |
---|---|---|---|
Orthosteric core | Asp147, Tyr148, Trp155 | Ionic/H-bond | –5.2 |
Allosteric pocket | Phe222, Trp154, Val125 | π-π stacking/Hydrophobic | –3.1 |
Access channel | Ser129, Asn126 | Water-mediated H-bond | –1.5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7